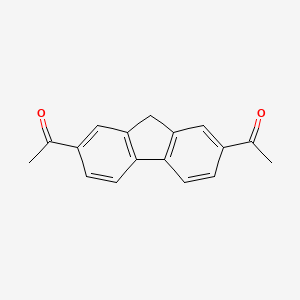

2,7-Diacetylfluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-acetyl-9H-fluoren-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRYGERFWHUZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914661 | |

| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-27-3, 39665-89-9 | |

| Record name | 961-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39665-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,7 Diacetylfluorene

Established Synthetic Pathways for 2,7-Diacetylfluorene (B104584)

The primary route for synthesizing this compound involves the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This method allows for the regioselective introduction of acetyl groups onto the fluorene (B118485) core.

The Friedel-Crafts acylation of fluorene typically employs acetyl chloride or acetic anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃) researchgate.netrug.nlosu.eduresearchgate.netmt.com. The reaction proceeds via an electrophilic aromatic substitution mechanism. Initially, the Lewis acid coordinates with the acylating agent to generate a highly reactive electrophilic species, such as an acylium ion (CH₃CO⁺) or a polarized acyl-Lewis acid complex mt.comnih.govnih.gov. This electrophile then attacks the electron-rich aromatic rings of fluorene.

Fluorene is susceptible to electrophilic attack at various positions, but the 2 and 7 positions are generally favored due to electronic and steric factors researchgate.netosu.edu. For the synthesis of this compound, careful control of reaction conditions is crucial for achieving high yields and selectivity, minimizing the formation of monoacylated products or other isomers.

Reaction Optimization:

Solvent: The choice of solvent significantly influences the reaction outcome. Solvents like 1,2-dichloroethane (B1671644) (DCE) and carbon disulfide (CS₂) have been found to be effective. DCE, in particular, has been reported to yield this compound exclusively in high yields when used with excess acetyl chloride and aluminum chloride at reflux temperatures researchgate.net. Carbon disulfide can also be used, though it may lead to lower yields and a mixture of isomers researchgate.net.

Stoichiometry: Using an excess of the acylating agent and Lewis acid catalyst, along with appropriate reaction times and temperatures, is essential for promoting diacylation. For instance, using a molar ratio of substrate to acetyl chloride to aluminum chloride of 1:4:4 or 1:6:6 in boiling 1,2-dichloroethane has been employed for diacetylation reactions d-nb.info.

Temperature and Time: Reactions are typically conducted at elevated temperatures, often under reflux conditions, to ensure efficient acylation. The reaction time is also a critical parameter that needs optimization to maximize the yield of the desired diacetylated product while preventing potential side reactions or degradation d-nb.inforesearchgate.net.

The efficiency of the Friedel-Crafts diacylation of fluorene can vary depending on the specific reaction parameters employed. Purity enhancement is typically achieved through meticulous optimization of reaction conditions to favor the desired 2,7-disubstituted product and by employing purification techniques such as recrystallization.

Table 1: Comparative Yields of this compound Synthesis via Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Solvent | Temperature | Yield (%) | Notes | Reference |

| Acetyl chloride | AlCl₃ | 1,2-dichloroethane | Reflux | >97% | Exclusive formation of 2,7-isomer | researchgate.net |

| Acetyl chloride | AlCl₃ | Carbon disulfide | Reflux | 5-11% | Co-formation of other isomers | researchgate.net |

| Acetic anhydride | AlCl₃ | 1,2-dichloroethane | Reflux (4h) | 73% | rug.nl | |

| Acetyl chloride | AlCl₃ | 1,2-dichloroethane | Unspecified | 71% | From 9-substituted fluorenes | osu.edu |

Strategies for purity enhancement include careful control of the addition rate of reagents, precise temperature management, and the use of solvents that promote selective diacylation. Post-reaction purification, commonly involving recrystallization from suitable solvents like ethanol (B145695) or acetone, is essential for isolating this compound in high purity rug.nlosu.edu.

Derivatization and Functionalization Reactions

The acetyl groups in this compound provide reactive sites for further chemical transformations, particularly oxidation reactions, leading to carboxylic acid derivatives and fluorenone structures.

Oxidation reactions can be employed to convert the acetyl functionalities of this compound into carboxylic acid groups, and potentially to oxidize the fluorene core at the 9-position to a ketone.

A significant oxidative transformation of this compound involves its conversion to fluorenone-2,7-dicarboxylic acid. This transformation typically entails the oxidation of both the acetyl methyl groups to carboxylic acid groups and the methylene (B1212753) group at the 9-position of the fluorene ring to a ketone.

One established method for this conversion is the haloform reaction, which is effective for methyl ketones. When applied to this compound, the haloformic cleavage, often under basic conditions with a hypohalite, can yield fluorenone-2,7-dicarboxylic acid psu.edu. This reaction mechanism involves the halogenation of the methyl group of the acetyl moiety, followed by cleavage to form a carboxylate and a haloform. The conditions employed can also lead to the oxidation of the 9-position of the fluorene ring to a carbonyl group.

Alternatively, direct oxidation using agents like potassium bichromate in an acidic medium has also been reported to convert this compound into 9-Oxo-9H-fluorene-2,7-dicarboxylic acid smolecule.com. This suggests that strong oxidizing agents can achieve both the conversion of the acetyl groups and the oxidation of the fluorene core in a single process.

The resulting fluorenone-2,7-dicarboxylic acid can be further transformed, for example, by reduction of the ketone group to a hydroxyl group or by reduction back to the fluorene system, yielding fluorene-2,7-dicarboxylic acid capes.gov.brjst.go.jp.

Beyond the haloform reaction and potassium bichromate, other oxidizing systems are generally employed for converting carbonyl compounds or related functionalities to carboxylic acids. While direct conversion of the acetyl group (-COCH₃) to a carboxylic acid (-COOH) is most efficiently achieved via the haloform reaction, general oxidation of alcohols to carboxylic acids involves strong oxidants such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or sodium dichromate (Na₂Cr₂O₇) chemistrysteps.comlibretexts.orgechemi.com. These reagents are potent and can oxidize primary alcohols to carboxylic acids.

For the specific transformation of acetyl groups in this compound, the haloform reaction remains a primary method. The process described in psu.edu involves preparing 2,7-bis(tribromoacetyl)fluorene through bromination of this compound with bromine in hot acetic acid, followed by cleavage in aqueous dioxane-sodium carbonate solutions. This two-step approach, utilizing bromination and subsequent cleavage, is an elaboration of the haloform reaction, yielding fluorene-2,7-dicarboxylic acid in high yield psu.edu. This highlights the utility of halogens and mild bases in facilitating the conversion of the acetyl functionality.

Compound List

this compound

Fluorene

Fluorenone-2,7-dicarboxylic acid

9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Fluorene-2,7-dicarboxylic acid

2,7-bis(dibromoacetyl)fluorene

Acetyl chloride

Acetic anhydride

Aluminum chloride

Potassium bichromate

Bromine

Acetic acid

Sodium carbonate

1,2-dichloroethane

Carbon disulfide

Reductive Transformations: Accessing Alkyl-Substituted Fluorenes

Reductive transformations of this compound allow for the conversion of the ketone functionalities into alkyl groups, leading to valuable saturated fluorene derivatives.

Catalytic Hydrogenation for 2,7-Diethylfluorene Synthesis

Catalytic hydrogenation is a well-established method for reducing carbonyl groups to methylene groups. In the case of this compound, hydrogenation over a palladium catalyst, such as palladium on carbon (Pd/C), effectively converts the acetyl groups into ethyl groups, yielding 2,7-diethylfluorene. This process typically involves reacting this compound with hydrogen gas in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF), often under moderate pressure and temperature conditions. For instance, a hydrogen reduction of this compound with Pd on carbon has been reported to yield 2,7-diethylfluorene google.com.

Selective Reduction of Ketone Functionalities

Beyond complete reduction to alkyl groups, selective reduction of the ketone functionalities in this compound can lead to other valuable intermediates. For example, partial reduction could yield the corresponding secondary alcohol, 2,7-bis(1-hydroxyethyl)fluorene. While specific examples of selective reduction of this compound to mono-alcohols are not detailed in the provided search results, general methods for chemoselective reduction of ketones in the presence of other functional groups exist, employing reagents like sodium borohydride (B1222165) (NaBH₄) or more selective borane (B79455) reagents under controlled conditions libretexts.orgbham.ac.uktcichemicals.com. The infrared spectrum has been utilized to elucidate the end of reduction reactions in related fluorene chemistry researchgate.net.

Nitrogen-Containing Derivatives via Schmidt Reaction and Related Processes

The Schmidt reaction provides a pathway to introduce nitrogen atoms into organic molecules, typically converting ketones into amides or amines, and carboxylic acids into amines. When applied to this compound, the Schmidt reaction, using hydrazoic acid (HN₃) or an azide (B81097) source in an acidic medium, can transform the acetyl groups. The reaction of ketones with azides under acidic conditions typically yields amides, with the migration of an alkyl group from carbon to nitrogen and the expulsion of nitrogen gas pharmaguideline.comtestbook.combyjus.comwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comslideshare.net. Specifically, the reaction of this compound with sodium azide in concentrated sulfuric acid at elevated temperatures (e.g., 60°C) has been reported to yield 2,7-bis(acetamido)fluorene osu.edu. This transformation involves the protonation of the ketone, nucleophilic addition of azide, rearrangement, and elimination of nitrogen.

Cross-Coupling Reactions for Extended Conjugated Systems

Cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in building extended π-conjugated systems by forming new carbon-carbon bonds. While this compound itself is not directly used in typical Suzuki, Heck, or Sonogashira couplings (as these usually involve halides or pseudohalides), its derivatives can be. For instance, if the acetyl groups were first converted to halogens or other suitable leaving groups, or if the fluorene core itself were functionalized at the 2 and 7 positions with halogens, then cross-coupling reactions could be employed. For example, Suzuki-Miyaura coupling reactions are widely used to synthesize polyfluorene derivatives, often starting from 2,7-dibromofluorenes or fluorene-2,7-diboronic acid derivatives 20.210.105mdpi.comuri.eduuh.edursc.orgcommonorganicchemistry.comwikipedia.orgorganic-chemistry.org. The Heck reaction couples alkenes with aryl or vinyl halides using palladium catalysis to form substituted alkenes nrochemistry.comorganic-chemistry.orgnumberanalytics.comwikipedia.org. These reactions are crucial for creating conjugated polymers and materials with tunable electronic and optical properties.

Synthesis of Novel Heterocyclic Fluorene Architectures

The presence of two reactive acetyl groups on the fluorene backbone offers opportunities for cyclization reactions to construct novel heterocyclic fluorene architectures. Condensation reactions of the diketone with diamines, for example, could lead to fused heterocyclic systems. While specific examples directly starting from this compound to form complex heterocycles are not explicitly detailed in the provided search results, the general reactivity of diketones suggests potential routes. For instance, reactions involving pyridinium (B92312) and quinolinium 1,4-zwitterions are known to yield various heterocyclic compounds through cyclization processes mdpi.com. The acetyl groups could be modified or reacted to initiate such cyclizations, leading to fluorene derivatives incorporating nitrogen, oxygen, or sulfur heterocycles fused to or appended to the fluorene core.

Advanced Materials Science and Polymer Engineering Applications

Design and Synthesis of Conjugated Microporous Polymers (CMPs)

A prominent method for synthesizing CMPs utilizing 2,7-diacetylfluorene (B104584) involves ionothermal cyclotrimerization. This solvent-free approach employs molten zinc bromide (ZnBr₂) as a Lewis acid mediator and reaction medium at elevated temperatures, typically around 400 °C researchgate.net, chemrxiv.org, rsc.org, rsc.org, researchgate.net. In this process, this compound undergoes cyclotrimerization to form highly conjugated and microporous polymer networks researchgate.net, chemrxiv.org, rsc.org, rsc.org. This method is recognized for its greener profile compared to traditional syntheses that often rely on expensive transition metal catalysts researchgate.net, chemrxiv.org, rsc.org, rsc.org.

The ionothermal cyclotrimerization of this compound predominantly utilizes zinc bromide (ZnBr₂) as the Lewis acid mediator researchgate.net, chemrxiv.org, rsc.org, rsc.org, researchgate.net. ZnBr₂ has demonstrated efficacy as a general mediator for the synthesis of microporous polymers from various acetyl-substituted aromatic monomers, including this compound. Its role as a Lewis acid facilitates the cyclotrimerization reaction, enabling the formation of robust, conjugated polymer frameworks. While research often focuses on the effectiveness of ZnBr₂, the specific influence of alternative catalytic systems on the precise architecture and resulting properties of this compound-based CMPs remains an area for further exploration.

The structural and porosity characteristics of CMPs derived from fluorene-based monomers, including those synthesized using this compound, are typically assessed through various analytical techniques. Nitrogen adsorption-desorption isotherms at 77 K, analyzed using the Brunauer-Emmett-Teller (BET) method, are crucial for determining specific surface area and pore size distribution researchgate.net, chemrxiv.org, rsc.org, rsc.org, mat-cs.com, mtoz-biolabs.com. Infrared (IR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) are employed to confirm the chemical structure and bonding within the polymer network researchgate.net, chemrxiv.org, rsc.org, rsc.org.

For instance, fluorene-based CMPs have exhibited significant specific surface areas, with values reported up to 489 m²/g, and pore volumes of approximately 0.30 cm³/g researchgate.net. Another study reported a specific surface area of 30 m²/g and a pore size of 2.61 nm for a thiophene-fluorene co-polymer CMP (Th-F-CMP) researchgate.net. These porous structures are generally amorphous sci-hub.se.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 961-27-3 | chemsrc.com, sigmaaldrich.com |

| Molecular Formula | C₁₇H₁₄O₂ | chemsrc.com, chemsrc.com, cymitquimica.com |

| Molecular Weight | 250.292 g/mol | chemsrc.com |

| Physical Form | Solid, powder to crystal | chemsrc.com, cymitquimica.com, sigmaaldrich.com |

| Melting Point | 173 °C | chemsrc.com |

| Boiling Point | 459.6 °C at 760 mmHg | chemsrc.com, chemsrc.com |

| Density | ~1.18 - 1.2 g/cm³ | chemsrc.com, chemsrc.com |

| Purity | ≥98.0% | chemsrc.com, cymitquimica.com, sigmaaldrich.com |

Organic Electronic and Optoelectronic Devices

Fluorene (B118485) derivatives, in general, are widely investigated for their semiconducting properties, making them integral to the development of organic electronic and optoelectronic devices, including organic semiconductors and light-emitting diodes (OLEDs).

Fluorene-based compounds have established a significant role in organic semiconductor research due to their favorable charge transport capabilities and tunable electronic properties rsc.org, sigmaaldrich.com, rsc.org, researchgate.net, researchgate.net, researchgate.net, sigmaaldrich.com, chemicalbook.com, diva-portal.org. Derivatives of fluorene, including those with acetyl functionalities, are explored for their potential to act as charge transport materials. Polymers incorporating fluorene derivatives have demonstrated efficient electron drift mobility, making them suitable for applications such as electrophotography imaging.org. Furthermore, fluorene and fluorenone derivatives have been investigated as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices, exhibiting good thermal stability and electrochemical properties conducive to electron transport rsc.org.

The inherent photophysical properties of fluorene derivatives, such as high fluorescence quantum yields and thermal stability, make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as luminescent materials benchchem.com, researchgate.net, researchgate.net, pku.edu.cn. Fluorene-based polymers and copolymers are utilized in OLEDs, flat panel displays, and solar cells owing to their advantageous optical and electrical characteristics researchgate.net. While specific applications of this compound itself in OLEDs are less detailed in the provided literature compared to broader fluorene derivatives, related compounds like 2,7-Di-tert-butyl-9H-fluorene-9-one are noted for their use in OLED production and as luminescent materials benchchem.com. The development of efficient luminescent materials, particularly for blue emission in OLEDs, remains a key area of research, with fluorene structures offering a versatile platform for tuning emission wavelengths and improving device performance researchgate.net, pku.edu.cn.

List of Compounds Mentioned:

this compound

Conjugated Microporous Polymers (CMPs)

Fluorene

Fluorenone

Zinc Bromide (ZnBr₂)

1,4-diacetylbenzene (B86990) (DAB)

4,4′-diacetylbiphenyl (DABP)

1,3,5-triacetylbenzene (B188989) (TAB)

Tetrakis(4-acetylphenyl)methane (TAPM)

1,4-dicyanobenzene (DCNB)

Titanyl phthalocyanine (B1677752)

Poly(3-hexylthiophene) (P3HT)

Pentacene

Oligothiophenes

Polythiophenes

Carbazole

Benzoxazine

Ferrocene

TCNQ (Tetracyanoquinodimethane)

Rare earth complexes

Iridium(III) complexes

2,7-Di-tert-butyl-9H-fluorene-9-one

Investigations into Biological Interactions and Biomedical Research Frontiers

Elucidation of Biological Activities of 2,7-Diacetylfluorene (B104584) Derivatives

Specific research detailing the biological activities of this compound derivatives, such as antioxidant mechanisms, cytotoxic effects against neoplastic cell lines, or enzyme modulation, was not found in the provided search results. The literature does mention related fluorene (B118485) compounds or other classes of derivatives in these contexts, but direct studies on this compound derivatives for these specific biological functions are absent.

Cytotoxic Effects against Neoplastic Cell Lines: Mechanistic Studies

The reviewed literature does not present specific studies on the cytotoxic effects of this compound or its derivatives against neoplastic cell lines, nor detailed mechanistic studies related to cancer cell death rsc.orgmdpi.com. While various other organic compounds and their derivatives have been investigated for such properties, direct research on this compound in this area is not evident.

Enzyme Modulation and Inhibition Kinetics

No specific research findings were found that detail the enzyme modulation or inhibition kinetics of this compound or its derivatives rsc.orgmdpi.com. Studies on enzyme inhibition typically focus on different classes of compounds or general principles of kinetics mdpi.combu.eduscienceopen.complos.org.

Pharmaceutical and Drug Discovery Applications

The pharmaceutical industry continuously seeks novel molecular frameworks that can be modified to yield compounds with improved efficacy and targeted action. Fluorene derivatives, including those synthesized from or related to this compound, represent a promising class of compounds for drug development. Their inherent structural rigidity and potential for diverse functionalization allow for the creation of libraries of compounds that can be screened for various biological activities.

Precursor Role in Lead Compound Synthesis

Research has shown that fluorene derivatives can be synthesized through multi-component reactions, such as the Ugi reaction, to create libraries of compounds with potential therapeutic applications, including anti-mycobacterial activity brieflands.comnih.gov. Furthermore, specific fluorene intermediates, such as 2,7-dichloro-4-(chloroacetyl)fluorene, have been identified as key precursors for synthesizing antimalarial agents like benflumetol arabjchem.org. This demonstrates the established utility of functionalized fluorenes in building more complex drug candidates.

Molecular Interactions with Biomembranes and Receptor Targets

Understanding how drug molecules interact with biological systems at a molecular level is critical for drug design. Fluorene derivatives can engage in various molecular interactions, including binding to receptor targets and influencing biomembrane properties. The planar nature of the fluorene ring system facilitates intercalation or binding within lipid bilayers, potentially affecting membrane fluidity and integrity nih.govmdpi.comaimspress.commdpi.com. While specific studies detailing the biomembrane interactions of this compound are limited, research on related fluorene structures suggests that modifications to the fluorene core can influence their lipophilicity and, consequently, their interaction with cellular membranes.

Moreover, fluorene derivatives have been designed to target specific enzymes and receptors. For example, certain fluorene derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, suggesting that fluorene-based compounds can interfere with key cellular pathways arabjchem.orgnih.gov. The ability of fluorene scaffolds to engage with protein targets is a key aspect of their potential in drug discovery.

Pharmacological Screening and Efficacy Assessment of Fluorene-Based Drugs

Pharmacological screening is an essential step in identifying and validating potential drug candidates. This process involves evaluating compounds for their biological activity against specific targets or in disease models nptel.ac.initmedicalteam.plnih.gov. Fluorene derivatives have been subjected to various screening assays to assess their efficacy in different therapeutic areas.

Studies have reported the synthesis and evaluation of fluorene-based compounds for their antimicrobial and antioxidant activities rsc.orgmdpi.com. For instance, a series of fluorene bisamide derivatives were synthesized and tested for anti-mycobacterial activity, with some compounds showing promising results against Mycobacterium bovis and M. tuberculosis brieflands.comnih.gov. Additionally, derivatives of 2,7-dichlorofluorene (B131596) have been screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, with some exhibiting significant activity compared to reference drugs nih.gov. Molecular docking studies have also been employed to understand the binding interactions of these compounds with target enzymes like dihydrofolate reductase (DHFR), providing insights into their mechanisms of action arabjchem.orgnih.gov.

Spectroscopic, Electrochemical, and Crystallographic Characterization

Electrochemical Characterization of Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, revealing their susceptibility to oxidation or reduction and the associated potentials.

Cyclic voltammetry involves sweeping the electrode potential over a range and monitoring the resulting current. For 2,7-Diacetylfluorene (B104584), CV would provide information on the electrochemical reversibility and the potential at which the molecule undergoes oxidation or reduction. The electron-withdrawing nature of the acetyl groups might render the fluorene (B118485) core more susceptible to reduction, or the acetyl groups themselves could undergo electrochemical reactions.

Typical parameters obtained from CV include peak potentials (anodic and cathodic) and peak currents, which can be used to determine redox potentials (E°') and assess the reversibility of the electron transfer processes libretexts.orgals-japan.combu.edu.egbasinc.com. For a reversible process, the peak-to-peak separation (ΔEp) is expected to be around 59.2/n mV at 25°C, where 'n' is the number of electrons transferred basinc.com. Specific electrochemical data for this compound, such as measured redox potentials, are not detailed in the provided search snippets.

Compound List

this compound

2,7-Diaminofluorene dihydrochloride (B599025)

2,7-Dichlorofluorescein

2',7'-Dichlorodihydrofluorescein

Fluorene

9-fluorenyllithium

9-(1-Acetoxyethylidene)fluorene

Benzo[a]pyrene

Pyrene

2,7-Dinitrofluorene

2,7-Bis(acetamido)fluorene

9-Methylfluorene

9,9-Diethylfluorene

2,7-Diacetyl-9-methylfluorene

2,7-Diacetyl-9,9-diethylfluorene

Computational and Theoretical Insights into this compound

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely employed to gain insights that complement experimental findings. For fluorene and its derivatives, these methods have been used to explore their potential in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. These studies often focus on how different substituents on the fluorene core influence the molecule's properties.

Future Prospects and Emerging Research Areas

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of acetylated aromatics, including 2,7-diacetylfluorene (B104584), often relies on Friedel-Crafts acylation. This classic method typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and halogenated solvents, which pose significant environmental and safety concerns. researchgate.net The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous materials. begellhouse.com

Emerging research focuses on replacing these problematic reagents with eco-friendly alternatives. researchgate.net One promising avenue is the use of solid acid catalysts, such as zeolites or polymer-supported acids like Amberlyst-15, which can be easily recovered and reused, minimizing waste and simplifying product purification. acs.org Another innovative approach involves using methanesulfonic anhydride (B1165640), a biodegradable reagent derived from biomass, which promotes acylation and produces minimal, non-metallic waste. organic-chemistry.orgacs.org

Furthermore, advancements in synthetic techniques are paving the way for greener processes.

Solvent-Free Reactions: Conducting reactions under solvent-free or mechanochemical (grinding) conditions reduces the use of volatile organic compounds (VOCs) and can lead to higher efficiency. acs.orgnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often increase product yields compared to conventional heating. nih.govyoutube.com

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting reagents in immiscible phases, often eliminating the need for expensive, anhydrous solvents and enabling the use of aqueous bases like sodium hydroxide. acs.orgoup.comcrdeepjournal.org This has been successfully applied to the oxidation of fluorene (B118485) to fluorenone and holds potential for other derivatizations. oup.comgoogle.comgoogle.com

Alternative Energy Sources: Research into using novel energy sources, such as solar irradiation via parabolic reflectors to generate the heat needed for synthesis, represents a forward-thinking approach to minimize the carbon footprint of chemical production. acs.org

The development of these green methodologies for the synthesis of this compound is crucial for its cost-effective and environmentally responsible production at an industrial scale.

Exploration of Novel Functional Materials for Energy and Environmental Applications

The rigid, planar, and highly conjugated structure of the fluorene core endows its derivatives with exceptional photophysical and electronic properties. researchgate.net These characteristics make them prime candidates for advanced functional materials, particularly in the fields of energy and environmental science. The acetyl groups of this compound serve as versatile anchor points to build larger, more complex architectures for these applications.

Organic Electronics: Fluorene derivatives are renowned for their high fluorescence quantum yields and thermal stability, making them key components in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net By chemically modifying the acetyl groups—for example, through condensation or cross-coupling reactions—new polymers and small molecules can be synthesized. These materials can be tailored to emit specific colors of light or to function as host materials in the emissive layer of an OLED device. Similarly, in the realm of organic solar cells, 2,7-disubstituted fluorene derivatives have been used to create dyes and polymers for bulk heterojunction devices. rsc.org The ability to tune the electronic energy levels (HOMO/LUMO) through derivatization of the 2,7-positions is key to optimizing device efficiency.

Environmental Sensing and Remediation: The fluorescent nature of fluorene derivatives makes them suitable for use as highly sensitive chemical sensors. researchgate.net By attaching specific receptor units to the this compound scaffold, sensors can be designed to detect pollutants such as nitroaromatic compounds (found in explosives) or heavy metal ions through changes in their fluorescence. Research is also exploring fluorene-based materials for applications in photocatalysis, where they could use light energy to break down organic pollutants in water.

Below is a table summarizing the performance of various 2,7-disubstituted fluorene derivatives in photovoltaic applications, illustrating the potential of this class of compounds.

| Fluorene Derivative Type | Application | Key Performance Metric | Reference |

| Fluorene-based polymer (PCDTBT) | Organic Solar Cell | Power Conversion Efficiency (PCE): 4.6% | crdeepjournal.org |

| Fluorene with phosphonic acid anchors | Perovskite Solar Cell | Electron Transport Material | rsc.org |

| Fluorene-based dye (JD2) | Dye-Sensitized Solar Cell | Light-to-Electricity Conversion Efficiency (η): 6.31% | organic-chemistry.org |

Precision Synthesis of Bioactive Fluorene-Based Compounds for Targeted Therapies

The fluorene scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with demonstrated biological activity. The future in this domain lies in the precision synthesis of fluorene-based compounds for targeted therapies, a strategy designed to maximize efficacy against diseased cells while minimizing harm to healthy tissue.

The acetyl groups of this compound are ideal starting points for synthesizing libraries of new chemical entities. Through reactions like aldol (B89426) condensation, reductive amination, or the Hantzsch thiazole (B1198619) synthesis, a diverse range of heterocyclic and other functional groups can be appended to the fluorene core. oup.com This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent drug candidates. For instance, research on 2,7-dichlorofluorene (B131596) derivatives, close analogs of this compound, has yielded compounds that act as inhibitors of dihydrofolate reductase (DHFR), an important target for both anticancer and antimicrobial drugs. organic-chemistry.orgacs.org

A particularly promising area is the development of fluorene-based agents for Antibody-Drug Conjugates (ADCs). rsc.orgmpg.de ADCs are a form of targeted therapy where a highly potent cytotoxic agent (the "payload") is attached via a linker to a monoclonal antibody. rsc.org The antibody selectively binds to antigens overexpressed on cancer cells, delivering the payload directly to the tumor site. google.com A potent cytotoxic molecule derived from this compound could serve as such a payload, offering a new class of therapeutics for cancers like HER2-positive breast cancer. rsc.orgacs.org

The table below shows the cytotoxic activity of some synthesized 2,7-dichlorofluorene derivatives against human cancer cell lines, highlighting the potential of the 2,7-disubstituted fluorene scaffold in oncology.

| Compound | Target Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2,7-dichloro-4-(2-(4-bromophenylamino)acetyl)fluorene | Lung Carcinoma (A-549) | 1.8 µM | organic-chemistry.org |

| 2,7-dichloro-4-(2-(4-bromophenylamino)acetyl)fluorene | Breast Carcinoma (MCF-7) | 2.1 µM | organic-chemistry.org |

| 2-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-ylamino)-N-(p-tolyl)acetamide | Lung Carcinoma (A-549) | 0.9 µM | acs.org |

| 2-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-ylamino)-N-(p-tolyl)acetamide | Breast Carcinoma (MCF-7) | 1.1 µM | acs.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. researchgate.net This integration offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives for various applications.

Predictive Modeling and de Novo Design: Machine learning models can be trained on vast datasets of chemical information to predict the properties of a molecule before it is ever synthesized. begellhouse.com For example, an ML model could predict the emission wavelength, quantum yield, or charge mobility of a new this compound derivative designed for an OLED. This allows researchers to screen thousands of virtual compounds and prioritize the most promising candidates for synthesis. Furthermore, generative AI models can be used for de novo design, creating entirely new molecular structures based on a desired set of properties, opening up unexplored areas of the chemical space for fluorene-based materials. nih.gov

Reaction Prediction and Synthesis Planning: AI is also transforming chemical synthesis. begellhouse.com Retrosynthesis software can analyze a target molecule, such as a complex derivative of this compound, and propose a step-by-step synthetic pathway to create it. researchgate.net Other ML models specialize in predicting the outcomes of chemical reactions, including expected yield and optimal reaction conditions (e.g., temperature, catalyst, solvent). nih.gov By leveraging these tools, chemists can design more efficient and reliable synthetic routes, saving significant time and resources in the lab. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to develop these data-driven synthesis planning programs. begellhouse.com

Research in Nanoscience and Microfabrication for Advanced Devices

The unique properties of the fluorene core make it an attractive component for materials at the nanoscale. Research in this area focuses on integrating fluorene derivatives into sophisticated devices with applications in electronics, photonics, and medicine.

Nanoscience: Polymers and oligomers derived from this compound can be engineered to self-assemble into well-defined nanostructures like nanowires, nanorods, or thin films. These materials are being investigated for use in nanoelectronics, such as in the channels of organic field-effect transistors (OFETs). The high charge-carrier mobility of some fluorene-based materials is critical for these applications. Additionally, fluorescent nanoparticles created from fluorene-based compounds are being explored as probes for high-resolution biological imaging, leveraging their bright emission and photostability. researchgate.net

Microfabrication: In microfabrication, materials that respond to light are used to create intricate patterns on substrates like silicon wafers. This process, known as photolithography, is the foundation of the modern semiconductor industry. The aromatic nature and potential for photoreactivity make fluorene-based polymers candidates for advanced photoresists. By modifying the acetyl groups on this compound, polymers could be designed to change their solubility upon exposure to specific wavelengths of light, enabling the fabrication of micro- and nanoscale electronic and photonic devices. The development of materials like 3D-printed microfluidic biosensors that incorporate functional materials for detection highlights the trend towards integrating advanced materials into complex device architectures. nsf.gov

Q & A

Q. What are the key physicochemical properties of 2,7-Diacetylfluorene, and how are they experimentally determined?

this compound (C₁₇H₁₄O₂, MW 250.29 g/mol) has a melting point of 173°C, a boiling point of ~459.6°C at 760 mmHg, and a density of 1.2 g/cm³ . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the acetyl substitution at the 2,7-positions of the fluorene backbone.

- Mass Spectrometry (MS) : For molecular weight verification (exact mass 250.0994 g/mol) .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹).

- Elemental Analysis : To validate carbon, hydrogen, and oxygen content.

Q. What synthetic methods are commonly used to prepare this compound?

A high-yield (86%) method involves Suzuki-Miyaura cross-coupling using a palladium-based catalyst (Pd@DCA-SBA, 0.2 mol%), K₂CO₃ as a base, and a solvent system of ethanol/water at 80°C for 6 hours . Alternative routes include Friedel-Crafts acetylation of fluorene, though regioselectivity for 2,7-substitution requires careful control of reaction conditions (e.g., Lewis acid catalysts, stoichiometry) .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A precursor for synthesizing fluorene-based polymers and small molecules in organic electronics.

- A model compound for studying regioselectivity in aromatic substitution reactions.

- A building block for fluorescent probes, leveraging its conjugated structure .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for this compound derivatives?

Key parameters include:

- Catalyst Selection : Heterogeneous catalysts like Pd@DCA-SBA improve recyclability and reduce metal leaching .

- Solvent Systems : Biphasic ethanol/water enhances solubility of reactants while enabling easy separation.

- Temperature Control : Maintaining 80°C balances reaction rate and side-product formation.

- Base Choice : K₂CO₃ provides mild basicity, minimizing hydrolysis of acetyl groups.

Yield optimization studies should employ Design of Experiments (DoE) to assess variable interactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies often arise from:

- Catalyst Loading : Higher Pd concentrations (>0.5 mol%) may accelerate side reactions.

- Oxygen Sensitivity : Some protocols omit inert atmospheres, leading to oxidation byproducts.

- Purity of Starting Materials : Impurities in fluorene or acetylating agents affect regioselectivity.

Mitigation : Replicate reactions under controlled conditions (e.g., glovebox) and validate starting material purity via HPLC .

Q. How is this compound utilized in organic photovoltaics (OPVs)?

While not directly cited in OPV studies, fluorene derivatives are critical for:

- Electron-Donor Materials : Their planar structure enhances π-π stacking in bulk-heterojunction solar cells.

- Bandgap Tuning : Acetyl groups modify electron affinity, potentially improving open-circuit voltage (VOC).

Researchers should explore its copolymerization with electron-deficient units (e.g., benzothiadiazole) to optimize light absorption and charge transport .

Q. What experimental design principles apply to fluorescence-based assays using this compound derivatives?

- Probe Design : Functionalize the acetyl groups with fluorophores (e.g., dansyl chloride) for ROS detection.

- D-Optimal Design : Use response surface methodology to optimize variables like pH, temperature, and probe concentration, as demonstrated in ROS detection assays .

- Validation : Cross-check results with alternative probes (e.g., DCFH-DA) to rule out artifacts .

Q. How does the crystal structure of this compound influence its reactivity?

The planar fluorene core facilitates π-stacking in solid-state reactions, while acetyl groups introduce steric hindrance. Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize the lattice, impacting solubility and reaction kinetics .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.